methyl 4-[4,6-dichloro-2-(pyridin-2-yl)-1H-indol-3-yl]butanoate
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Overview
Description
Methyl 4-[4,6-dichloro-2-(pyridin-2-yl)-1H-indol-3-yl]butanoate is a complex organic compound that features a unique structure combining an indole ring, a pyridine ring, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[4,6-dichloro-2-(pyridin-2-yl)-1H-indol-3-yl]butanoate typically involves multiple steps, starting with the preparation of the indole and pyridine precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This could include using more efficient catalysts, scaling up the reaction volumes, and employing continuous flow reactors to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4,6-dichloro-2-(pyridin-2-yl)-1H-indol-3-yl]butanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Methyl 4-[4,6-dichloro-2-(pyridin-2-yl)-1H-indol-3-yl]butanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-[4,6-dichloro-2-(pyridin-2-yl)-1H-indol-3-yl]butanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: This compound shares the dichloro-pyridine structure but lacks the indole and butanoate components.
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole structure but differ in their functional groups and overall structure.
Uniqueness
Methyl 4-[4,6-dichloro-2-(pyridin-2-yl)-1H-indol-3-yl]butanoate is unique due to its combination of an indole ring, a pyridine ring, and a butanoate ester. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C18H16Cl2N2O2 |
---|---|
Molecular Weight |
363.2 g/mol |
IUPAC Name |
methyl 4-(4,6-dichloro-2-pyridin-2-yl-1H-indol-3-yl)butanoate |
InChI |
InChI=1S/C18H16Cl2N2O2/c1-24-16(23)7-4-5-12-17-13(20)9-11(19)10-15(17)22-18(12)14-6-2-3-8-21-14/h2-3,6,8-10,22H,4-5,7H2,1H3 |
InChI Key |
VAUYGBZTEDZAKW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC1=C(NC2=C1C(=CC(=C2)Cl)Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
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